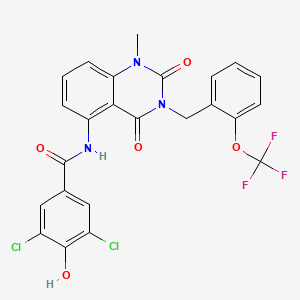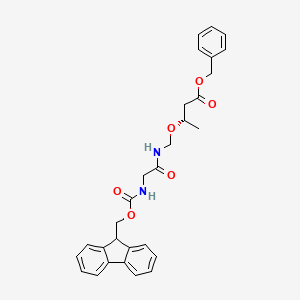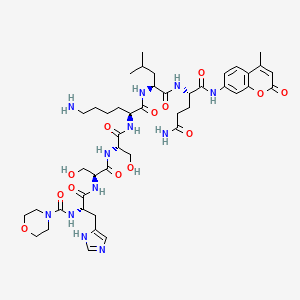
MDM2-p53-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDM2-p53-IN-19 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle control, apoptosis, and DNA repair. By inhibiting the MDM2-p53 interaction, this compound aims to restore the tumor-suppressive functions of p53, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-p53-IN-19 typically involves a multi-step process that includes key reactions such as dipolar cycloaddition and Davis-Beirut reaction. For instance, the synthesis of a similar MDM2-p53 inhibitor, BI-0282, was achieved through a three-component 1,3-dipolar cycloaddition followed by a late-stage Davis-Beirut reaction . The reaction conditions often involve the use of organic solvents like acetone and reagents such as 2-chloro N-phenylacetamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
MDM2-p53-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
MDM2-p53-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition of protein-protein interactions.
Biology: It helps in understanding the regulatory mechanisms of the p53 pathway and its role in cell cycle control and apoptosis.
Mecanismo De Acción
MDM2-p53-IN-19 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This leads to the stabilization of p53, which can then activate its target genes involved in cell cycle arrest and apoptosis . The molecular targets include the N-terminal domain of MDM2 and the transactivation domain of p53. The pathways involved include the p53 signaling pathway, which regulates various cellular processes such as DNA repair, apoptosis, and senescence .
Comparación Con Compuestos Similares
MDM2-p53-IN-19 is unique in its ability to specifically target the MDM2-p53 interaction. Similar compounds include:
MI-77301 (SAR-405838): A spirooxindole compound that inhibits the MDM2-p53 interaction and has shown efficacy in preclinical models.
These compounds share a common goal of reactivating p53 by inhibiting its interaction with MDM2, but they differ in their chemical structures and specific mechanisms of action.
Propiedades
Fórmula molecular |
C23H22Cl2FN3O4 |
|---|---|
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C23H22Cl2FN3O4/c24-13-6-7-15-17(10-13)27-22(31)23(15)19(14-2-1-3-16(25)20(14)26)21(29(32)33)18(8-9-30)28(23)11-12-4-5-12/h1-3,6-7,10,12,18-19,21,30H,4-5,8-9,11H2,(H,27,31)/t18-,19-,21+,23+/m0/s1 |
Clave InChI |
FTKPAWZEWCUKOQ-SQXWHWBNSA-N |
SMILES isomérico |
C1CC1CN2[C@H]([C@H]([C@@H]([C@@]23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO |
SMILES canónico |
C1CC1CN2C(C(C(C23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


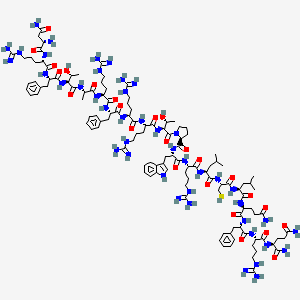
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
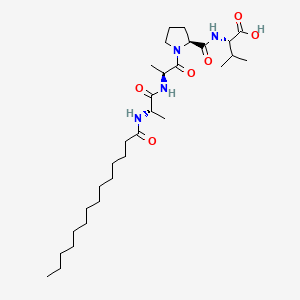
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
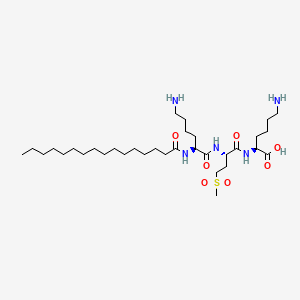

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
